molecular formula C20H21N3O4S B2756284 6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864938-68-1

6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2756284
CAS RN: 864938-68-1
M. Wt: 399.47
InChI Key: UTQSSOZLZVYNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a dihydro-1,4-dioxine ring, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine ring . These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the benzyl group could potentially increase the compound’s lipophilicity, while the carboxamide group could allow for hydrogen bonding .

Scientific Research Applications

Chemical Synthesis and Reactions

  • The study of intramolecular Diels–Alder reactions involving pyrone-carboxamides showcases the utility of similar structures in synthesizing polycyclic compounds and heterocycles, which could suggest applications in creating complex molecular frameworks (M. Noguchi et al., 1986).
  • Research on the synthesis of novel pyrido and thieno pyrimidines from related carboxamides indicates these compounds' roles as intermediates for developing fused polyheterocyclic systems, hinting at the versatility of such structures in drug development and material science (E. A. Bakhite et al., 2005).

Material Science Applications

  • The creation of novel polyimides using pyridine-containing monomers reflects the importance of such compounds in developing materials with specific thermal and mechanical properties, suggesting potential applications in creating high-performance polymers (Xiaolong Wang et al., 2006).

Medicinal Chemistry and Drug Design

  • The antimicrobial activity study of thieno[2,3-d]pyrimidine derivatives reveals the potential of similar structures in developing new antibacterial and antifungal agents, indicating the relevance of such compounds in designing novel therapeutics (S. Kolisnyk et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, the determination of its physical and chemical properties, and investigation into its potential uses, such as in the pharmaceutical industry .

properties

IUPAC Name

6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c21-18(24)17-14-6-7-23(10-13-4-2-1-3-5-13)11-16(14)28-20(17)22-19(25)15-12-26-8-9-27-15/h1-5,12H,6-11H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSSOZLZVYNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=COCCO3)C(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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